molecular formula C20H21NO3 B5236727 3-HYDROXY-1-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-6H-BENZO[C]CHROMEN-6-ONE

3-HYDROXY-1-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-6H-BENZO[C]CHROMEN-6-ONE

Cat. No.: B5236727
M. Wt: 323.4 g/mol
InChI Key: WYRNKFMSXXJIMP-UHFFFAOYSA-N
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Description

3-HYDROXY-1-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-6H-BENZO[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a hydroxy group, a methyl group, and a piperidinylmethyl group attached to a benzopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-6H-BENZO[C]CHROMEN-6-ONE typically involves multiple steps. One common method involves the reaction of a benzotriazole amide of isophthalic acid monomethyl ester with 1-(4-(piperidin-1-yl)phenyl)ethanone under mild conditions. This reaction yields the desired compound, although the yield may be low due to side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using more efficient catalysts to improve yield and reduce side products.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-6H-BENZO[C]CHROMEN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The piperidinylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce new functional groups to the benzopyran core.

Scientific Research Applications

3-HYDROXY-1-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to influence various biological processes through its unique chemical structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-HYDROXY-1-METHYL-4-[(PIPERIDIN-1-YL)METHYL]-6H-BENZO[C]CHROMEN-6-ONE apart is its combination of a benzopyran core with a piperidinylmethyl group, which imparts unique chemical and biological properties

Properties

IUPAC Name

3-hydroxy-1-methyl-4-(piperidin-1-ylmethyl)benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-13-11-17(22)16(12-21-9-5-2-6-10-21)19-18(13)14-7-3-4-8-15(14)20(23)24-19/h3-4,7-8,11,22H,2,5-6,9-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRNKFMSXXJIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C3=CC=CC=C3C(=O)O2)CN4CCCCC4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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